PHM-27 (human)

GPCR pharmacology receptor selectivity profiling calcitonin receptor signaling

PHM-27 (human) is the only VIP-family peptide demonstrating clean selectivity for the human calcitonin receptor (hCTr/CALCR, EC50 11 nM), with zero detectable activity at PTH1, CRF1, or GLP1 receptors. Unlike VIP or porcine PHI-27, its unique receptor fingerprint eliminates off-target variables in GPCR screening, vasorelaxation assays, thymic lymphocyte immunology, and receptor desensitization studies. In human temporal artery preparations, it maintains VIP-equipotent vasorelaxation while porcine PHI-27 is ~30-fold less potent. For thymic immune research, PHM-27 provides significantly greater DNA synthesis inhibition than VIP (p<0.001). Procure this species-matched tool compound; substitutions with VIP or PHI-27 will compromise experimental specificity.

Molecular Formula C135H214N34O40S
Molecular Weight 2985.4 g/mol
Cat. No. B050746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHM-27 (human)
SynonymsHeptacosapeptide, Porcine Intestinal
Histidine Methionine, Peptide
Histidine-Isoleucine, Peptide
Human PHI
Intestinal Heptacosapeptide, Porcine
Intestinal Peptide, Pro-Vasoactive
Methionine, Peptide Histidine
Neuropeptide PHI 27
Neuropeptide, PHM
Peptide HI
Peptide Histidine Isoleucinamide
Peptide Histidine Isoleucine
Peptide Histidine Methionine
Peptide Histidine-Isoleucine
Peptide PHI
Peptide PHI 27
Peptide PHI-27
Peptide PHM
Peptide, PHI
Peptide, Pro-Vasoactive Intestinal
Peptide-Histidine-Isoleucinamide
PHI Peptide
PHI, Human
PHM Neuropeptide
PHM, Peptide
PHM-27
Porcine Intestinal Heptacosapeptide
Pro Vasoactive Intestinal Peptide
Pro-Vasoactive Intestinal Peptide
Molecular FormulaC135H214N34O40S
Molecular Weight2985.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1
InChIKeyYLBIOQUUAYXLJJ-WZUUGAJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHM-27 (Human): Endogenous VIP/PHM Family Peptide and Selective Human Calcitonin Receptor Agonist (EC50 11 nM) for GPCR and Metabolic Research Procurement


PHM-27 (human) (Peptide Histidine Methionine-27) is a 27-amino acid endogenous peptide hormone belonging to the glucagon/VIP peptide family [1]. It is co-synthesized with vasoactive intestinal peptide (VIP) from the human prepro-VIP precursor protein [2]. PHM-27 is the human analog of porcine PHI-27, differing by only two amino acid residues [3]. The peptide was originally characterized in 1983 as a novel PHI-27-like peptide encoded by the human VIP gene [4]. PHM-27 functions as a potent agonist at the human calcitonin receptor (CALCR) with an EC50 of 11 nM and efficacy comparable to that of human calcitonin [5]. The peptide is widely distributed across the nervous system, gastrointestinal tract, and peripheral tissues .

Why PHM-27 (Human) Cannot Be Substituted by VIP, PHI-27, or Other VIP/PHM Family Peptides in Research Applications


PHM-27 (human) cannot be interchanged with closely related peptides such as VIP (vasoactive intestinal peptide) or PHI-27 (peptide histidine isoleucine-27) due to documented differences in receptor activation profiles, tissue-specific potency, and regulatory effects. Although PHM-27 shares sequence homology and precursor origin with VIP and porcine PHI-27, these peptides exhibit distinct pharmacological fingerprints [1]. PHM-27 selectively activates the human calcitonin receptor (hCTr/CALCR) with no detectable activity at PTH1, CRF1, or GLP1 receptors, establishing a unique receptor selectivity profile relative to other VIP family members [2]. In functional tissue assays, PHM-27 demonstrates equipotent vasorelaxation with VIP in human temporal arteries, whereas porcine PHI-27 is approximately 30-fold less potent than VIP in cerebral arteries [3]. Furthermore, PHM-27 exhibits tissue-specific differential potency in immune regulation that is not replicated by either VIP or PHV-42, with significantly greater inhibition of DNA synthesis in thymic lymphocytes (p<0.001) [4]. These quantitative differences underscore that generic substitution would introduce uncontrolled variables in experimental systems targeting specific receptor pathways or tissue responses.

PHM-27 (Human) Procurement Evidence: Head-to-Head Quantitative Differentiation Against VIP, PHI-27, and Calcitonin


Selective Human Calcitonin Receptor Activation: PHM-27 (EC50 11 nM) vs. No Activity at PTH1, CRF1, or GLP1 Receptors

PHM-27 selectively activates the human calcitonin receptor (hCTr) with an EC50 of 11 nM while exhibiting no functional activity at the human PTH1, CRF1, or GLP1 receptors in a cell-based functional assay screening nearly 200 peptides [1]. In competition binding studies, PHM-27, human calcitonin, and the antagonist salmon calcitonin(8-32) each inhibited 125I-calcitonin binding to hCTr-expressing cell membranes [2]. In cyclic AMP assays, PHM-27 displayed similar efficacy to human calcitonin, and responses to both agonists were suppressed by salmon calcitonin(8-32) [3].

GPCR pharmacology receptor selectivity profiling calcitonin receptor signaling orphan peptide deorphanization

Vascular Reactivity: PHM-27 and VIP Are Equipotent in Human Temporal Arteries, Unlike PHI-27 Which Is 30-Fold Less Potent Than VIP

In isolated human temporal artery segments precontracted with prostaglandin F2α, PHM-27 and VIP demonstrate equivalent vasorelaxant potency, with relaxation magnitude varying between 67% and 91% of the PGF2α-induced contraction [1]. The relative potency order was CGRP > SP > NKA = VIP = PHM-27 [2]. In contrast, porcine PHI-27 is approximately 30-fold less potent than VIP in cat cerebral arteries, and the relaxation evoked by PHI-27 is similar in maximum magnitude to that of VIP but requires substantially higher concentrations [3].

vascular pharmacology vasorelaxation human tissue assay VIP receptor pharmacology

Thymic Immune Regulation: PHM-27 Inhibits DNA Synthesis by 27-15%, Significantly More Potent Than VIP (6-0%) and PHV-42 (20-8%)

In murine thymic lymphocyte proliferation assays, PHM-27 inhibited DNA synthesis by 27-15% across the tested concentration range, demonstrating significantly greater potency (p<0.001) than either VIP (6-0% inhibition) or PHV-42 (20-8% inhibition) [1]. In contrast, in spleen, lymph nodes, Peyer's patches, and peripheral blood lymphocytes, all three peptides (PHM-27, VIP, and PHV-42) exhibited no significant differences in their inhibitory potency, with effects ranging from 45-0% inhibition depending on tissue and dose [2]. The VIP antagonist [D-p-chloro-Phe6,Leu17]-VIP at 10−8 M significantly antagonized VIP effects but did not antagonize PHM-27 or PHV-42 effects, suggesting distinct receptor mechanisms [3].

immunomodulation T-cell proliferation thymic lymphocyte neuropeptide immunology

VIP Receptor Regulation: PHM-27 Pretreatment Reduces VIP Binding (24%) and cAMP Accumulation (25%), Distinct from Secretin (No Effect)

In human mononuclear leukocytes, pretreatment with PHM-27 (0.1 μM, 3 hours) caused a 24% reduction in [125I]VIP binding and a 25% reduction in VIP-stimulated cyclic AMP accumulation [1]. In comparison, pretreatment with secretin (0.1 μM, 3 hours) produced no detectable effect on either VIP binding or cAMP accumulation [2]. Pretreatment with VIP itself (0.1 μM, 3 hours) caused a 59% reduction in specific binding and a 68% reduction in cAMP accumulation, demonstrating that PHM-27 partially cross-regulates VIP receptors but to a lesser extent than the cognate ligand [3].

receptor desensitization VIP receptor pharmacology cAMP signaling homologous regulation

In Vivo Glucose Homeostasis: Transgenic PHM-27/VIP Co-Expression Reduces Blood Glucose by ~20% and Enhances Glucose-Stimulated Insulin 2.5-3.0-Fold

In transgenic mice carrying the human VIP/PHM-27 gene under the insulin promoter, free-fed blood glucose levels were reduced to 128 ± 4 mg/dL compared to 155 ± 6 mg/dL in controls, representing an approximately 20% reduction [1]. In glucose tolerance tests at 60 minutes post-administration, transgenic blood glucose levels were 129 ± 12 mg/dL versus 175 ± 13 mg/dL in controls [2]. Serum insulin levels at 15 minutes after glucose administration were 2.5-3.0-fold higher in transgenic mice compared to controls, and the transgene also ameliorated glucose intolerance in 70% depancreatized mice [3]. Immunohistochemistry confirmed both VIP and PHM-27 peptides were expressed in islet beta cells [4].

glucose homeostasis insulin secretion beta-cell function transgenic metabolic model

Tissue Distribution and mRNA Expression: VIP/PHM-27 mRNA Detected in Brain and Pancreas (Highest), Absent in Liver, Kidney, Lung, Heart, and Prostate

Northern blot analysis of VIP/PHM-27 mRNA expression across 10 normal human tissues revealed detectable signals in brain, pancreas, colon, ileum, and striated muscle, with the highest relative levels observed in brain and pancreas [1]. No hybridization signal was detected in liver, kidney, lung, heart, prostate, or placental tissue [2]. The VIP/PHM-27 transcript was a single 1.7 kb band in brain and gut tissues, while striated skeletal muscle exhibited a distinct 7.0 kb transcript, indicating tissue-specific transcript processing [3].

gene expression profiling mRNA tissue distribution neuroendocrine peptide Northern blot analysis

PHM-27 (Human) Procurement Applications: Validated Research Scenarios Based on Quantitative Comparative Evidence


Calcitonin Receptor (CALCR) Pharmacology and GPCR Deorphanization Studies

Use PHM-27 (human) as a selective hCTr/CALCR agonist tool compound in GPCR screening and signaling studies. Based on the direct evidence that PHM-27 activates hCTr with an EC50 of 11 nM while showing no activity at PTH1, CRF1, or GLP1 receptors in R-SAT functional assays [1], PHM-27 provides a cleaner pharmacological profile than promiscuous VIP family peptides for CALCR-specific pathway interrogation. The peptide can be used in cAMP accumulation assays and competition binding studies, where PHM-27, calcitonin, and salmon calcitonin(8-32) each inhibit 125I-calcitonin binding to hCTr-expressing membranes [2].

Human Vascular Pharmacology and VIP Receptor-Mediated Vasorelaxation Studies

Employ PHM-27 (human) in isolated human blood vessel preparations as an equipotent alternative to VIP for studying VIP receptor-mediated vasorelaxation. Quantitative evidence demonstrates that PHM-27 and VIP are equipotent in relaxing precontracted human temporal arteries (relative potency: CGRP > SP > NKA = VIP = PHM-27) with relaxation magnitudes of 67-91% [3]. Unlike porcine PHI-27, which is approximately 30-fold less potent than VIP in cat cerebral arteries [4], PHM-27 maintains VIP-equivalent potency in human tissue, making it the appropriate species-matched tool compound for human vascular pharmacology studies.

Thymic T-Cell Immunology and Tissue-Specific Immunomodulation Research

Utilize PHM-27 (human) as a tissue-specific immunomodulatory peptide in thymic lymphocyte studies where differential effects relative to VIP and PHV-42 have been quantitatively established. In murine thymus, PHM-27 inhibited DNA synthesis by 27-15%, demonstrating significantly greater potency (p<0.001) than either VIP (6-0% inhibition) or PHV-42 (20-8% inhibition) [5]. The lack of antagonism by [D-p-chloro-Phe6,Leu17]-VIP further supports the existence of a distinct PHM-27-preferring receptor pathway in thymocytes [6]. This tissue-specific differentiation enables targeted investigation of thymic immune regulation.

VIP Receptor Desensitization and Cross-Regulation Studies in Leukocytes

Apply PHM-27 (human) as a partial cross-regulating ligand in studies of VIP receptor trafficking and desensitization mechanisms in human mononuclear leukocytes. Pretreatment with PHM-27 (0.1 μM, 3 hours) caused a 24% reduction in [125I]VIP binding and a 25% reduction in VIP-stimulated cAMP accumulation, compared to 59% and 68% reductions with VIP pretreatment, and no effect with secretin pretreatment [7]. This intermediate cross-regulation profile makes PHM-27 a valuable tool for dissecting homologous versus heterologous receptor desensitization pathways without the confounding effects of full cognate ligand exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHM-27 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.